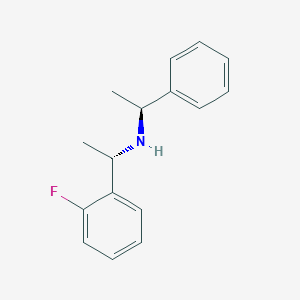![molecular formula C10H18N2O2 B12839471 tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-amino-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that incorporates both an amino group and a carboxylate ester
Méthodes De Préparation
The synthesis of tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several routes. One common method involves the Mannich reaction, which is the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Another approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . Industrial production methods may involve catalytic hydrogenation and other scalable reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of sp3-rich chemical space.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and bioavailability.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, which can lead to therapeutic effects in medicinal applications.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
These compounds share similar bicyclic structures but differ in the positioning of functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of the amino and carboxylate groups, which can influence its interactions with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
tert-butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(11)6-7(10)12/h7H,4-6,11H2,1-3H3 |
Clé InChI |
KFHYGNJZIANHKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



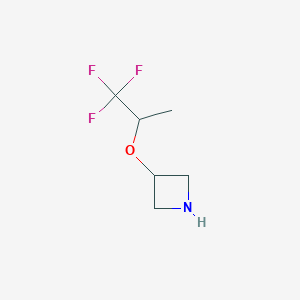

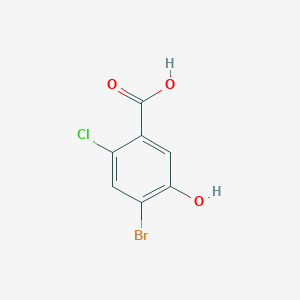
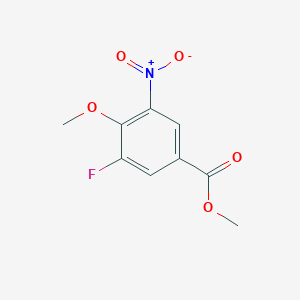
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)
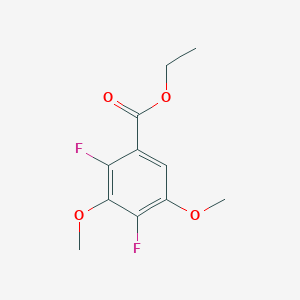
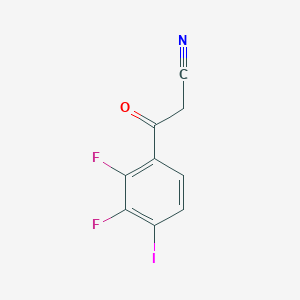

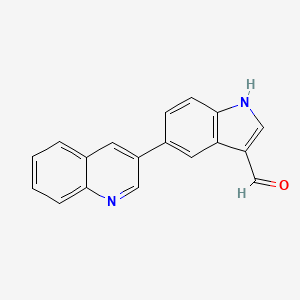
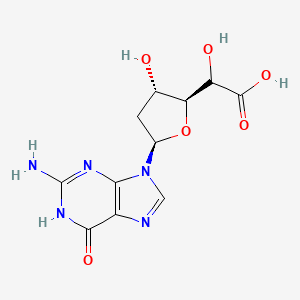
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
